Carteolol-d9 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

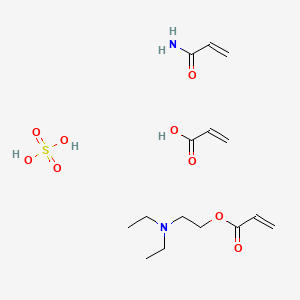

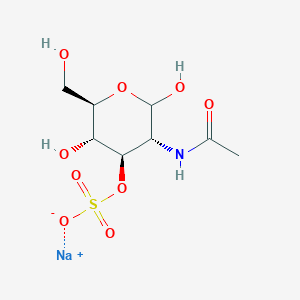

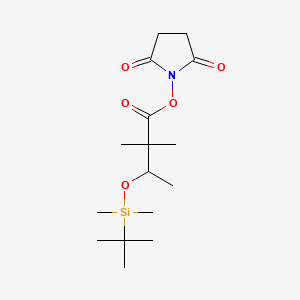

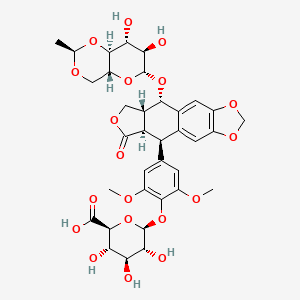

Carteolol-d9 Hydrochloride is the deuterium labeled analogue of Carteolol Hydrochloride . It is a nonselective beta-adrenoceptor blocking agent used for ophthalmic purposes . The chemical name for Carteolol Hydrochloride is (±)-5- [3- [ (1,1-dimethylethyl) amino]-2-hydroxypropoxy]-3,4-dihydro-2 (1H)-quinolinone monohydrochloride .

Synthesis Analysis

The synthesis of Carteolol Hydrochloride involves several steps . The process starts with the preparation of 3-amino-2-cyclohexenone, followed by the preparation of tetrahydro-2, 5 (1H,6H) -quinolinedione. The next steps involve the preparation of 5-hydroxy-3, 4-dihydro-2 (1H) -quinolone and 5- (2, 3-epoxypropoxy) -3, 4-dihydro-2 (1H) -quinolone, leading to the final product, Carteolol Hydrochloride .Molecular Structure Analysis

Carteolol Hydrochloride has a molecular weight of 292.3734 and a chemical formula of C16H24N2O3 . The structural formula is as follows: C16H24N2O3•HCI .Chemical Reactions Analysis

Carteolol Hydrochloride is known to form complex (ion-pair complexes) with Alizarin yellow R Sodium salt at pH=11.20. This reaction produces a complex red color which is absorbed maximally at 500 nm .Scientific Research Applications

Protective Effects Against UVB-Induced Damage

Carteolol hydrochloride has been shown to protect human corneal epithelial cells from UVB-induced damage. It attenuates cell damage through its radical scavenging ability, suggesting a potential application in protecting ocular cells from UV radiation (Kuwahara et al., 2005).

Ocular Hypotensive Effect

Another study highlighted the ocular hypotensive effect of 8-hydroxycarteolol, a metabolite of carteolol, suggesting its effectiveness in intraocular pressure management in glaucoma treatment (Sugiyama et al., 2005).

Development of Gel Formulation for Ocular Delivery

Research has also been focused on developing environmentally responsive gel formulations for the controlled delivery of carteolol hydrochloride. This approach aims to improve ocular bioavailability and decrease systemic absorption, highlighting its utility in formulating sustained-release ocular drugs (El-Kamel et al., 2006).

Electrochemical Detection in Urine

A study introduced a modification method using Cetyl Trimethyl Ammonium Bromide/Nano-ZnO and Multi-walled Carbon Nanotubes Electrodes for the electrochemical determination of carteolol hydrochloride in urine. This highlights its application in doping control and pharmacokinetic studies (Zhao et al., 2017).

Anti-inflammatory Effects

Carteolol hydrochloride has been studied for its anti-inflammatory effects, where it significantly inhibited the production of proinflammatory cytokines in mouse models. This suggests a potential application in managing inflammation-related ocular conditions (Kawai et al., 2004).

Mechanism of Action

Pharmacokinetics

Carteolol-d9 Hydrochloride exhibits good bioavailability with approximately 25% of the ophthalmic dose being absorbed systemically . It is metabolized in the liver via the CYP2D6 enzyme . The drug reaches peak plasma concentration in about 0.25 hours . It has an elimination half-life of approximately 5 hours for urinary elimination and 13.8 hours for terminal elimination . The drug is primarily excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in intraocular pressure and a decrease in heart rate and blood pressure . It achieves this by reducing the production of aqueous humor in the eye and by decreasing the response to beta-adrenergic stimuli in the heart and blood vessels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH of the environment. Additionally, factors like temperature and light can impact the stability of the drug. Therefore, it is recommended to store the drug at a controlled room temperature and protect it from light .

Future Directions

Biochemical Analysis

Biochemical Properties

Carteolol-d9 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of beta-adrenergic receptors. It interacts with enzymes such as cytochrome P450 2D6 (CYP2D6), which is responsible for its metabolism. The interaction with CYP2D6 leads to the formation of 8-hydroxycarteolol, a primary metabolite. This interaction is crucial as it determines the pharmacokinetic profile of this compound .

Cellular Effects

This compound affects various cell types by inhibiting beta-adrenergic receptors, which play a role in cell signaling pathways. This inhibition can lead to changes in gene expression and cellular metabolism. For instance, in cardiac cells, this compound can reduce heart rate and contractility by blocking the effects of catecholamines. In ocular cells, it reduces intraocular pressure, making it useful in the treatment of glaucoma .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to beta-adrenergic receptors, preventing the activation of these receptors by endogenous catecholamines like adrenaline and noradrenaline. This binding inhibits the downstream signaling pathways, leading to reduced cyclic AMP levels and subsequent physiological effects such as decreased heart rate and intraocular pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can diminish due to degradation or metabolic processes. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it effectively reduces heart rate and intraocular pressure without significant adverse effects. At higher doses, it can cause bradycardia, hypotension, and other toxic effects. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound is primarily metabolized by CYP2D6, leading to the formation of 8-hydroxycarteolol. This metabolic pathway is essential for the elimination of the compound from the body. The interaction with CYP2D6 and other enzymes ensures that this compound is efficiently processed, maintaining its pharmacological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches its target sites, such as the heart and eyes .

Subcellular Localization

This compound is localized in specific subcellular compartments, depending on its target. In cardiac cells, it is found in the plasma membrane where beta-adrenergic receptors are located. In ocular cells, it is distributed in the aqueous humor and other eye tissues. This subcellular localization is essential for its activity and function, as it ensures that the compound interacts with its intended targets .

Properties

IUPAC Name |

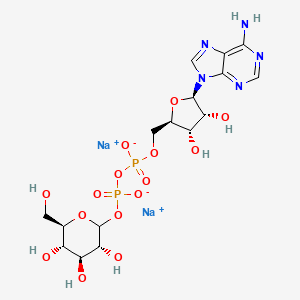

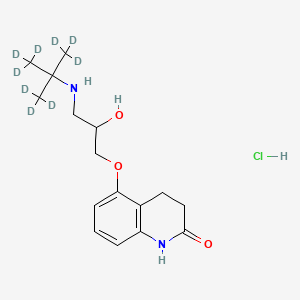

5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBXRCFPOTXTJF-KYRNGWDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)